Comparative Docking Performance Against V600E-BRAF Kinase
Computational studies show that specific 2-methyl-substituted pyrrolo[2,3-b]pyridine derivatives can achieve superior docking scores compared to the FDA-approved drug Vemurafenib [1].
| Evidence Dimension | Binding Affinity (Docking Score) |
|---|---|
| Target Compound Data | Compound 35 (2-Methyl-1H-pyrrolo[2,3-b]pyridine derivative): MolDock Score = -149.304 kcal/mol; Rerank Score = -116.838 kcal/mol |
| Comparator Or Baseline | Vemurafenib: MolDock Score = Not specified; Rerank Score = Not specified (Benchmark) |
| Quantified Difference | Compound 35 outperformed Vemurafenib [1] |
| Conditions | Molecular docking simulation using Molegro Virtual Docker 6.0; Target: V600E-BRAF (PDB ID: 3OG7) |
Why This Matters
This provides in silico evidence that the 2-methyl-7-azaindole scaffold can be engineered for high potency against a clinically validated cancer target, guiding lead optimization efforts.
- [1] Ahmad Bello University, et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Asian Journal of Chemistry. View Source
